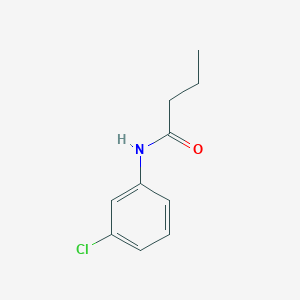
N-(3-chlorophenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)butanamide, also known as N-(3-chlorophenyl)butyramide or BCAA, is a synthetic compound that belongs to the class of amides. It is commonly used in scientific research for its ability to modulate the activity of the endocannabinoid system.
Wirkmechanismus
N-(3-chlorophenyl)butanamide(3-chlorophenyl)butanamide works by binding to and modulating the activity of the CB1 and CB2 receptors in the endocannabinoid system. This leads to a reduction in the release of certain neurotransmitters, such as glutamate and substance P, which are involved in pain sensation. It also leads to an increase in the release of other neurotransmitters, such as serotonin and dopamine, which are involved in mood regulation.
Biochemical and Physiological Effects:
Studies have shown that this compound(3-chlorophenyl)butanamide has a number of biochemical and physiological effects. For example, it has been shown to reduce the release of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which are involved in the inflammatory response. It has also been shown to increase the release of the anti-inflammatory cytokine IL-10. In addition, it has been shown to reduce the activity of certain enzymes, such as COX-2, which are involved in the production of prostaglandins, which are involved in pain sensation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-chlorophenyl)butanamide(3-chlorophenyl)butanamide in lab experiments is that it has a well-defined mechanism of action, which allows researchers to investigate its effects on specific physiological processes. Another advantage is that it is relatively easy to synthesize and purify. However, one limitation is that it can be difficult to obtain in large quantities, which can limit its use in certain types of experiments.
Zukünftige Richtungen
There are a number of potential future directions for research involving N-(3-chlorophenyl)butanamide(3-chlorophenyl)butanamide. For example, it could be investigated further as a potential therapeutic agent for the treatment of various conditions, including chronic pain, anxiety, and depression. It could also be used to investigate the role of the endocannabinoid system in various physiological processes, such as memory formation and learning. Additionally, it could be used to investigate the potential interactions between the endocannabinoid system and other physiological systems, such as the immune system.
Synthesemethoden
The synthesis of N-(3-chlorophenyl)butanamide(3-chlorophenyl)butanamide involves the reaction of 3-chlorobenzoyl chloride with butyramide in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(3-chlorophenyl)butanamide(3-chlorophenyl)butanamide has been used in a variety of scientific research studies due to its ability to modulate the activity of the endocannabinoid system. This system is involved in a wide range of physiological processes, including pain sensation, appetite, and mood regulation. By modulating this system, this compound(3-chlorophenyl)butanamide has been shown to have potential therapeutic effects in the treatment of various conditions, including chronic pain, anxiety, and depression.
Eigenschaften
| 6832-93-5 | |
Molekularformel |
C10H12ClNO |
Molekulargewicht |
197.66 g/mol |
IUPAC-Name |
N-(3-chlorophenyl)butanamide |
InChI |
InChI=1S/C10H12ClNO/c1-2-4-10(13)12-9-6-3-5-8(11)7-9/h3,5-7H,2,4H2,1H3,(H,12,13) |
InChI-Schlüssel |
QOKSOJARIYYAAO-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC(=CC=C1)Cl |
Kanonische SMILES |
CCCC(=O)NC1=CC(=CC=C1)Cl |
| 6832-93-5 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


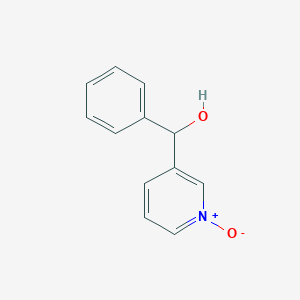
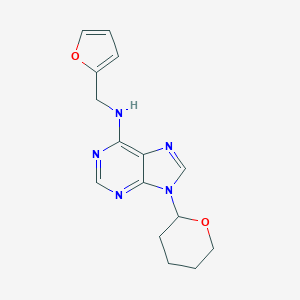
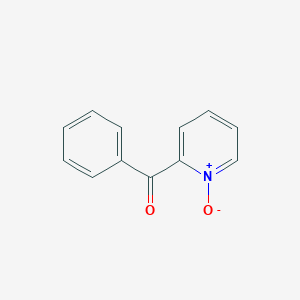
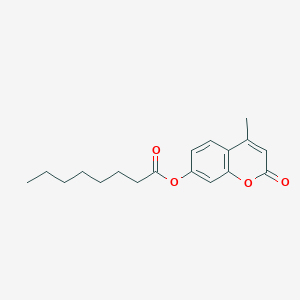


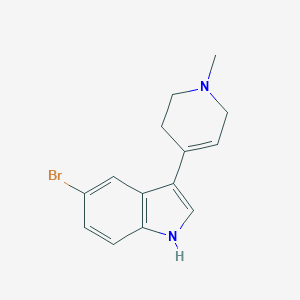



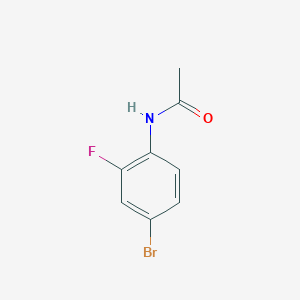
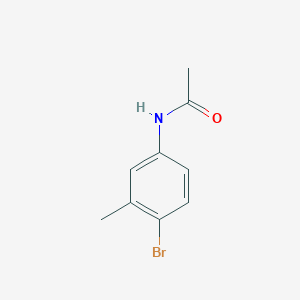
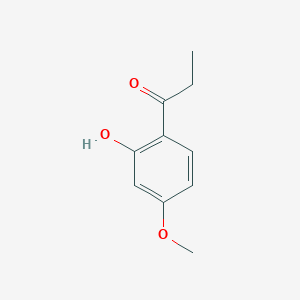
![Dimethyl 2-[(methylsulfonyl)amino]terephthalate](/img/structure/B184466.png)
